molecular formula C15H12F3NO2 B13166083 2,2,2-Trifluoroethyl [1,1'-biphenyl]-2-ylcarbamate

2,2,2-Trifluoroethyl [1,1'-biphenyl]-2-ylcarbamate

Cat. No.: B13166083
M. Wt: 295.26 g/mol
InChI Key: PHJJCPKKCDJLCJ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl [1,1’-biphenyl]-2-ylcarbamate is an organic compound that features a trifluoroethyl group attached to a biphenyl structure through a carbamate linkage. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence its reactivity and interactions in various chemical and biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl [1,1’-biphenyl]-2-ylcarbamate typically involves the reaction of 2,2,2-trifluoroethanol with [1,1’-biphenyl]-2-yl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage . The reaction can be represented as follows:

[1,1’-biphenyl]-2-yl isocyanate+2,2,2-trifluoroethanol2,2,2-Trifluoroethyl [1,1’-biphenyl]-2-ylcarbamate\text{[1,1'-biphenyl]-2-yl isocyanate} + \text{2,2,2-trifluoroethanol} \rightarrow \text{2,2,2-Trifluoroethyl [1,1'-biphenyl]-2-ylcarbamate} [1,1’-biphenyl]-2-yl isocyanate+2,2,2-trifluoroethanol→2,2,2-Trifluoroethyl [1,1’-biphenyl]-2-ylcarbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl [1,1’-biphenyl]-2-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The trifluoroethyl group can be oxidized to form trifluoroacetic acid derivatives.

    Reduction: The carbamate linkage can be reduced to form amines and alcohols.

    Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination under Lewis acid catalysis.

Major Products Formed

    Oxidation: Trifluoroacetic acid derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

2,2,2-Trifluoroethyl [1,1’-biphenyl]-2-ylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of fluorinated organic compounds.

    Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.

    Medicine: Explored for its potential use in drug design and development, particularly in the modification of pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl [1,1’-biphenyl]-2-ylcarbamate involves its interaction with molecular targets through the trifluoromethyl group, which can enhance binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethanol: A simpler compound with similar trifluoromethyl functionality.

    2,2,2-Trifluoroethylamine: Contains a trifluoroethyl group attached to an amine.

    2,2,2-Trifluoroethyl acetate: An ester with a trifluoroethyl group.

Uniqueness

2,2,2-Trifluoroethyl [1,1’-biphenyl]-2-ylcarbamate is unique due to its combination of a biphenyl structure with a trifluoroethyl carbamate linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C15H12F3NO2

Molecular Weight

295.26 g/mol

IUPAC Name

2,2,2-trifluoroethyl N-(2-phenylphenyl)carbamate

InChI

InChI=1S/C15H12F3NO2/c16-15(17,18)10-21-14(20)19-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)

InChI Key

PHJJCPKKCDJLCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)OCC(F)(F)F

Origin of Product

United States

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